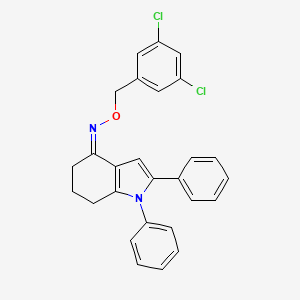

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime

Description

Properties

IUPAC Name |

(Z)-N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N2O/c28-21-14-19(15-22(29)16-21)18-32-30-25-12-7-13-26-24(25)17-27(20-8-3-1-4-9-20)31(26)23-10-5-2-6-11-23/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUOOIXRFOHLJR-JVCXMKTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC(=C5)Cl)Cl)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=CC(=C5)Cl)Cl)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another method involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds. Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents (often solvents) is another viable synthetic route.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is optimized to achieve efficient synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime has shown potential in various scientific research applications:

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound's potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences

The compound is closely related to:

- CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-Dichlorobenzyl)oxime) : A well-characterized human constitutive androstane receptor (CAR) agonist. The primary structural distinction lies in the indole vs. imidazothiazole core and the substitution pattern on the benzyl group (3,5-dichloro vs. 3,4-dichloro) .

- 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,5-Dichlorobenzyl)oxime: A positional isomer with dichloro substituents at the 2,5 positions of the benzyl group instead of 3,3. This minor alteration may influence receptor binding affinity and metabolic stability .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Cl Substituent Position | LogP (Predicted) |

|---|---|---|---|---|

| 1,2-Diphenyl-...O-(3,5-Dichlorobenzyl)oxime | C₂₇H₂₂Cl₂N₂O | 461.38 | 3,5 | 5.2* |

| CITCO | C₂₀H₁₃Cl₃N₂O₂S | 463.75 | 3,4 | 4.8 |

| 1,2-Diphenyl-...O-(2,5-Dichlorobenzyl)oxime | C₂₇H₂₂Cl₂N₂O | 461.38 | 2,5 | 5.3* |

*Predicted using QSAR models.

Receptor Binding and Selectivity

- The 3,4-dichlorobenzyl group is critical for species-specific binding .

- 1,2-Diphenyl-...O-(3,5-Dichlorobenzyl)oxime: While untested for CAR, its structural resemblance to CITCO suggests possible cross-reactivity.

- TCPOBOP (1,4-Bis-[2-(3,5-dichloropyridyloxy)]benzene) : A mouse-specific CAR agonist, highlighting how halogen positioning (3,5 vs. 3,4) dictates species selectivity .

Metabolic Stability

- CITCO undergoes rapid glucuronidation via UGT1A1/1A3, limiting its bioavailability .

- The 3,5-dichlorobenzyl oxime derivative may exhibit enhanced metabolic stability due to reduced electron-withdrawing effects compared to CITCO’s 3,4-dichloro group, though experimental validation is needed .

Research Findings and Implications

- Species Specificity : Halogen positioning (3,5 vs. 3,4) is a key determinant of nuclear receptor selectivity. For example, 3,4-dichloro derivatives (CITCO) activate human CAR, whereas 3,5-dichloro analogs may favor alternative targets like PXR or PPARγ .

- Therapeutic Potential: Indole-oxime derivatives with 3,5-dichloro substitutions could serve as scaffolds for developing metabolically stable CAR/PXR modulators, particularly for drug-induced liver injury (DILI) mitigation .

Biological Activity

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime is a complex organic compound characterized by its unique indole structure. This compound belongs to a class of tetrahydroindole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H17Cl2N2O, with a molecular weight of approximately 360.27 g/mol. The presence of the oxime functional group enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H17Cl2N2O |

| Molecular Weight | 360.27 g/mol |

| IUPAC Name | (Z)-N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |

Antitumor Activity

Research indicates that derivatives of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one exhibit significant antitumor properties. For instance, compounds synthesized from this base structure have been shown to inhibit the growth of various cancer cell lines. A notable example is psammopemmin A, an antitumor agent derived from tetrahydroindole frameworks that has demonstrated efficacy against certain tumor types .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as receptors or enzymes involved in cancer progression or other disease pathways. The oxime group may facilitate interactions with biological macromolecules due to its nucleophilic nature .

Other Biological Activities

Beyond antitumor effects, tetrahydroindole derivatives have been associated with various pharmacological activities:

- Antidepressant Effects : Some studies suggest that tetrahydroindoles can exhibit antidepressant-like activity in animal models.

- Anxiolytic Properties : These compounds may also possess anxiolytic effects that contribute to their therapeutic potential in treating anxiety disorders.

- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from damage .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that tetrahydroindole derivatives could inhibit guanylate cyclase activity in cancer cells, leading to reduced proliferation and increased apoptosis .

- Neuroprotective Studies : Research on similar compounds indicated potential neuroprotective effects through modulation of neurotransmitter systems .

- Synthesis and Evaluation : Various synthetic routes for producing these compounds have been evaluated for yield and biological efficacy. For example, multicomponent reactions involving cyclohexanones and amines have been employed successfully .

Q & A

Q. Optimization Strategies :

- Use ball-milling techniques under solvent-free conditions with sulfamic acid as a catalyst. This method achieves 98% yield by enhancing reaction efficiency and reducing side products .

- Control temperature (60–80°C) and solvent selection (ethanol or dichloromethane) to stabilize intermediates .

Basic Research Question: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies proton environments (e.g., tetrahydroindole hydrogens at δ 2.2–3.4 ppm) and confirms oxime formation (N–OH peak at δ 9–10 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the fused indole-benzyl system.

- HRMS (ESI) : Validates molecular weight (e.g., calculated [M+H]⁺: 462.75 g/mol; observed: 462.73 g/mol) .

- IR Spectroscopy : Confirms oxime (C=N–O stretch at 1640 cm⁻¹) and aromatic C–Cl bonds (750–800 cm⁻¹) .

Advanced Research Question: How do structural modifications (e.g., chloro-substitution patterns) influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies compare analogs with varying substituents:

Q. Experimental Design :

- Docking simulations (AutoDock/Vina) predict interactions with targets like cytochrome P450 enzymes .

- In vitro assays (e.g., MIC for antimicrobial activity) validate predictions .

Advanced Research Question: What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

Discrepancies arise from:

- Bioassay conditions : Variations in cell lines (e.g., HepG2 vs. HEK293) or serum content alter compound bioavailability .

- Stereochemical purity : Impurities in synthesis (e.g., unreacted ketone intermediates) reduce apparent potency .

Q. Resolution Steps :

Reproduce synthesis : Use standardized protocols (e.g., ball-milling with sulfamic acid) to ensure >95% purity .

Control bioassays : Include internal standards (e.g., CITCO for CAR activation studies) .

Meta-analysis : Compare data across studies using fixed-effect models to account for methodological heterogeneity .

Advanced Research Question: How can researchers identify and validate novel biological targets for this compound?

Q. Methodological Answer :

- Target Fishing :

- Functional Validation :

- Knockout models : CRISPR/Cas9-mediated deletion of candidate targets (e.g., CAR/PXR) in HepG2 cells .

- Thermal shift assays : Monitor protein stability shifts upon compound binding .

Case Study :

The compound’s analog, CITCO, activates the constitutive androstane receptor (CAR) via coactivator recruitment (e.g., PGC-1α), validated via luciferase reporter assays .

Advanced Research Question: What computational methods predict metabolic pathways and potential toxicity?

Q. Methodological Answer :

- In Silico Tools :

- SwissADME : Predicts Phase I metabolism (e.g., CYP2C9-mediated oxidation of the dichlorobenzyl group) .

- ProTox-II : Flags hepatotoxicity risks via structural alerts (e.g., oxime-related nitrosamine formation) .

- Experimental Validation :

- Microsomal assays : Incubate with human liver microsomes + NADPH to identify metabolites (LC-MS/MS) .

- AMES test : Assess mutagenicity of nitroso intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.